4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[111]pentan-1-yl)-1,3,2-dioxaborolane is a compound that features a bicyclo[111]pentane (BCP) core, which is known for its unique three-dimensional structure and stability
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane typically involves the functionalization of the BCP core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Industrial production methods may involve the use of metal-free homolytic aromatic alkylation of benzene to introduce the phenyl group .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors. This interaction can lead to changes in biological pathways, resulting in the desired therapeutic or research outcomes .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
- 1-(3-methylbicyclo[1.1.1]pentan-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
- 2-(3-methylbicyclo[1.1.1]pentan-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
These compounds share the BCP core but differ in their substituents, leading to variations in their chemical properties and applications The uniqueness of 4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[11
Properties
Molecular Formula |
C17H23BO2 |
---|---|
Molecular Weight |
270.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO2/c1-14(2)15(3,4)20-18(19-14)17-10-16(11-17,12-17)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
InChI Key |
GDMBQWLXZXWKFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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